3,3-Difluoroazetidine

Catalog No.
S3480410
CAS No.
679431-52-8
M.F
C3H5F2N
M. Wt
93.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Difluoroazetidine

CAS Number

679431-52-8

Product Name

3,3-Difluoroazetidine

IUPAC Name

3,3-difluoroazetidine

Molecular Formula

C3H5F2N

Molecular Weight

93.08 g/mol

InChI

InChI=1S/C3H5F2N/c4-3(5)1-6-2-3/h6H,1-2H2

InChI Key

QUHVRXKSQHIZNV-UHFFFAOYSA-N

SMILES

C1C(CN1)(F)F

Canonical SMILES

C1C(CN1)(F)F

Precursor for Functional Dyes

  • 3,3-Difluoroazetidine hydrochloride serves as a key starting material for the synthesis of specialized rhodamine dyes []. These dyes possess properties that make them ideal for bioimaging applications. By incorporating 3,3-difluoroazetidine, researchers can precisely control the wavelength of light emitted by the dye, allowing for better targeting of specific biomolecules within cells [].

Potential Applications in Organic Electronics

  • The ability of 3,3-difluoroazetidine to influence the HOMO-LUMO (highest occupied molecular orbital and lowest unoccupied molecular orbital) energy gap in molecules makes it a promising candidate for organic electronics research. HOMO-LUMO energy levels are crucial factors in determining the conductivity and light-emitting properties of organic materials. By incorporating 3,3-difluoroazetidine into molecules designed for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), researchers hope to achieve improved performance.

Building Block for Energetic Materials

  • Research also suggests that 3,3-difluoroazetidine can be a valuable component in the synthesis of triazolyl polycyclic energetic materials. These materials are used in applications demanding high energy release, such as propellants and explosives. The incorporation of 3,3-difluoroazetidine may enhance the stability and density of these energetic materials.

3,3-Difluoroazetidine is a four-membered ring heterocyclic compound characterized by the presence of two fluorine atoms at the 3-position of the azetidine structure. Its chemical formula is C3H6F2N\text{C}_3\text{H}_6\text{F}_2\text{N} and it is often encountered in its hydrochloride form, with a CAS number of 28815-03-7. The incorporation of fluorine enhances its lipophilicity, making it more soluble in organic solvents, which is beneficial for various applications in materials science and medicinal chemistry . The ring strain inherent to azetidine (approximately 27.7 kcal/mol) contributes to its reactivity, particularly in nucleophilic substitution reactions .

3,3-Difluoroazetidine exhibits a range of chemical reactivity due to the electron-withdrawing nature of the fluorine substituents. Notable reactions include:

  • Nucleophilic Substitution: The compound can undergo nucleophilic addition reactions with electron-deficient reagents, enhancing its utility in synthetic chemistry.
  • Mannich Reactions: It can participate in Mannich-type reactions, forming more complex structures through the interaction with aldehydes and amines .
  • Formation of Energetic Materials: It has been utilized as a building block for synthesizing polycyclic energetic materials, where it reacts with other nitrogen-rich compounds to form stable yet reactive derivatives .

While specific biological activities of 3,3-difluoroazetidine have not been extensively documented, its derivatives have shown promise in bioimaging applications. The compound serves as a precursor for rhodamine dyes, which are used to fine-tune fluorescent wavelengths for live-cell imaging . Its lipophilic nature may also enhance membrane permeability, potentially making it useful in drug development.

The synthesis of 3,3-difluoroazetidine can be achieved through various methods:

  • Fluorination of Azetidine: Direct fluorination of azetidine using fluorinating agents can yield 3,3-difluoroazetidine.
  • Nucleophilic Substitution Reactions: Starting from suitable precursors, nucleophilic substitution can introduce fluorine atoms at the desired positions.
  • Multi-step Synthetic Routes: More complex synthetic strategies may involve multiple steps where azetidine derivatives are modified to introduce fluorine atoms selectively .

3,3-Difluoroazetidine has several applications across different fields:

  • Fluorescent Dyes: As a precursor for rhodamine dyes, it plays a crucial role in bioimaging.
  • Energetic Materials: It is used in the synthesis of polycyclic energetic compounds that have potential applications in explosives and propellants .
  • Organic Electronics: Its properties make it suitable for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its ability to tune energy levels effectively .

The interactions of 3,3-difluoroazetidine with other molecules have been studied primarily concerning its role as a building block in energetic materials and fluorescent dyes. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its utility in materials science. Studies indicate significant intermolecular interactions involving nitrogen and halogen atoms when incorporated into larger molecular frameworks .

Several compounds share structural similarities with 3,3-difluoroazetidine. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
3-Fluoroazetidine hydrochloride0.81Contains one fluorine atom; less lipophilic
3,3-Difluoropyrrolidine hydrochloride0.69Five-membered ring structure; different reactivity
3,3-Difluoropiperidine hydrochloride0.67Six-membered ring; broader application range
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride0.64Incorporates piperidine structure; potential for different biological activity
2,2-Difluoropropan-1-amine hydrochloride0.81Aliphatic amine; different functional group behavior

The unique positioning of two fluorine atoms at the same carbon in the azetidine ring sets it apart from these similar compounds, influencing its reactivity and application potential significantly.

Nucleophilic Ring-Opening Strategies in Azetidine Functionalization

Nucleophilic ring-opening reactions of azetidinium intermediates have emerged as a cornerstone for synthesizing 3,3-difluoroazetidines. A seminal approach involves the Reformatsky-type reaction between ethyl bromodifluoroacetate and imines, yielding 3,3-difluoroazetidin-2-ones, which are subsequently reduced to the corresponding azetidines. For instance, monochlorohydroalane (ClAlH$$_2$$) selectively reduces the carbonyl group of 3,3-difluoroazetidin-2-ones while preserving the difluoro substitution, achieving yields exceeding 85%. The stereochemical outcome of these reactions is governed by the interplay of ring strain and electronic effects, with density functional theory (DFT) calculations confirming that nucleophilic attack occurs preferentially at the less hindered carbon center.

A representative procedure involves the treatment of 3,3-difluoroazetidin-2-one with allyl bromide under phase-transfer conditions (KOH, $$n$$-Bu$$4$$NHSO$$4$$), yielding 1-allyl-3,3-difluoro-4-phenylazetidin-2-one in 92% yield. Subsequent reduction with lithium aluminum hydride (LiAlH$$4$$) and aluminum chloride (AlCl$$3$$) in diethyl ether affords the free base 3,3-difluoroazetidine, demonstrating the versatility of this two-step protocol.

Catalytic Fluorination Techniques for Difluoroazetidine Synthesis

Catalytic fluorination methods have expanded access to enantiomerically enriched 3,3-difluoroazetidines. The ring-opening hydrofluorination of azetidines using Olah’s reagent (pyridine-hydrogen fluoride complex) enables the introduction of fluorine atoms at the β-position, yielding γ-fluorinated amino acid derivatives. This method operates under mild conditions (0–25°C) and achieves regioselectivities >20:1, as confirmed by $$^{19}\text{F}$$ NMR spectroscopy.

Photochemical strategies have also gained prominence. Visible light-mediated aza Paternò-Büchi reactions between oximes and alkenes, catalyzed by iridium-based photocatalysts (e.g., [Ir(ppy)$$_3$$]), produce bicyclic azetidines with up to 99% yield and >20:1 diastereomeric ratios. The reaction mechanism involves energy transfer to the alkene, generating a triplet diradical intermediate that undergoes stereoselective cyclization. Substrates bearing electron-withdrawing groups (e.g., esters, sulfonamides) are well-tolerated, enabling the synthesis of densely functionalized azetidines.

Recent work has also explored photochemical strain-release difunctionalization of azabicyclobutanes (ABBs). Using N-(trifluoromethylthio)phthalimide as a trifluoromethanethiolate source and 4CzIPN as an organic photocatalyst, 3,3-difluoroazetidines are synthesized via a reductive quenching cycle. This one-pot protocol achieves yields of 70–90% and is applicable to ABBs with aryl, alkyl, and heteroaromatic substituents.

Table 1: Comparative Analysis of Fluorination Methods

MethodReagents/CatalystsYield (%)SelectivityReference
Reformatsky ReductionClAlH$$2$$, LiAlH$$4$$85–92>95% SN2
Aza Paternò-Büchi[Ir(ppy)$$_3$$], visible light70–99>20:1 d.r.
Strain-Release Fluorination4CzIPN, N-(SCF$$_3$$)Phth70–90N/A

Solid-Phase Synthesis Approaches for Heterocyclic Analogues

While solid-phase synthesis has revolutionized the production of peptide and oligonucleotide libraries, its application to 3,3-difluoroazetidines remains underexplored. Current literature predominantly focuses on solution-phase methods due to the challenges of immobilizing azetidine precursors on resin supports without compromising reactivity. However, insights from analogous heterocyclic systems suggest potential strategies. For example, Wang resin-bound azetidinones could undergo nucleophilic fluorination followed by cleavage, akin to solid-phase peptide synthesis. Such approaches would require optimization of linker stability and fluorination kinetics, areas warranting further investigation.

Role as Fluorinated Building Blocks in Medicinal Chemistry

The incorporation of fluorine atoms into bioactive molecules remains a cornerstone of modern drug design. 3,3-Difluoroazetidine excels in this domain due to its capacity to improve pharmacokinetic profiles while maintaining structural rigidity. The geminal difluoro group reduces basicity at the nitrogen atom (pKa ~5.5 versus ~9.5 for azetidine), enhancing membrane permeability and resistance to oxidative metabolism [1] [5].

Table 1: Pharmaceutical Applications of 3,3-Difluoroazetidine Derivatives

Target ClassApplicationKey Structural ModificationReference
PI3K InhibitorsOncology therapeuticsSulfonamide-linked azetidine core [5]
CB2 Receptor AgonistsPain and inflammation modulationCarboxamide substitution at C4 [5]
Thrombin InhibitorsAnticoagulant therapiesBoronic acid-functionalized derivatives [5]
Antiviral AgentsDihydropyrimidine-based compoundsN-Allyl substitution [3]

The compound’s strained ring system (27.7 kcal/mol ring strain) facilitates nucleophilic ring-opening reactions, enabling modular derivatization. For instance, 1-allyl-3,3-difluoro-4-phenylazetidine serves as a precursor to protease inhibitors through Pd-catalyzed cross-coupling reactions [1]. In agrochemistry, derivatives exhibit enhanced herbicidal activity due to fluorine-induced electron-withdrawing effects, which stabilize transition states in enzyme binding [2].

Diastereoselective Transformations Utilizing 3,3-Difluoroazetidine Scaffolds

The stereoelectronic influence of the difluoro moiety enables precise control over diastereoselectivity in ring-functionalization reactions. A notable example involves the bromofluorination of alkenyl azides, where the azetidine scaffold directs syn-addition of bromine and fluorine across double bonds (dr > 95:5) [4]. Subsequent Staudinger reduction and cyclization yield 3-fluoroazetidines with retained stereochemical integrity.

Table 2: Diastereoselective Reactions with 3,3-Difluoroazetidine

Reaction TypeConditionsDiastereomeric Ratio (dr)Product Class
BromofluorinationBrF₃, -30°C, CH₂Cl₂97:33-Fluoroazetidines
Reductive AminationNaBH₃CN, MeOH, 25°C88:12N-Alkyl-azetidine derivatives
CyclopropanationRh₂(OAc)₄, CH₂Cl₂, 40°C91:9Bicyclic azetidine systems

The rigidity of the azetidine ring minimizes conformational flexibility, favoring axial attack in nucleophilic substitutions. For example, lithiation at C4 followed by aldehyde trapping produces trans-diastereomers with >90% selectivity, a phenomenon attributed to fluorine-induced dipole stabilization of transition states [4].

Multicomponent Reaction Systems Incorporating Azetidine Motifs

3,3-Difluoroazetidine participates in catalyst-free multicomponent reactions (MCRs), leveraging its dual nucleophilic (NH) and electrophilic (C-F) sites. A recent advancement involves its use in three-component 1,3-dipolar cycloadditions with isatins and nitroalkenes, yielding spirooxindole-azetidine hybrids in >85% yield and >95% ee [7].

Table 3: Representative Multicomponent Reactions

ComponentsConditionsProduct ClassYield (%)
3,3-Difluoroazetidine + Isatin + (E)-3-(2-Nitrovinyl)indoleEtOH, 60°C, 12 hSpirooxindole-azetidine conjugates92
3,3-Difluoroazetidine + Aldehyde + Meldrum’s AcidNeat, 80°C, 6 hAzetidine-based β-lactams78

These MCRs exploit the azetidine’s strain-driven reactivity: the ring’s partial positive charge at C3 attracts nitrone dipoles, while the fluorine atoms stabilize developing negative charges during cyclization [7]. The method enables rapid assembly of polycyclic architectures, such as tetrahydrocarboline-fused spirooxindoles, which exhibit nanomolar affinity for serotonin receptors [5].

XLogP3

0.2

Dates

Last modified: 07-26-2023

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